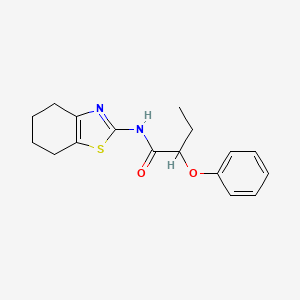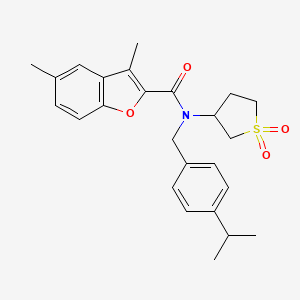![molecular formula C17H16N2O5 B4088664 5-[(3-nitrophenyl)amino]-5-oxo-3-phenylpentanoic acid](/img/structure/B4088664.png)
5-[(3-nitrophenyl)amino]-5-oxo-3-phenylpentanoic acid
Übersicht
Beschreibung
5-[(3-nitrophenyl)amino]-5-oxo-3-phenylpentanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as NPPA and is used for its analgesic and anti-inflammatory properties. The chemical structure of NPPA consists of a pentanoic acid chain with a nitrophenyl group and a phenyl group attached to it. In
Wirkmechanismus
NPPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX and LOX enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain. NPPA inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and alleviating inflammation and pain. LOX enzymes are responsible for the production of leukotrienes, which also play a role in inflammation. NPPA inhibits the activity of LOX enzymes, thereby reducing the production of leukotrienes and further alleviating inflammation.
Biochemical and Physiological Effects:
NPPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. NPPA has also been used to relieve pain and reduce fever. The biochemical and physiological effects of NPPA are primarily due to its inhibition of COX and LOX enzymes, which reduces the production of prostaglandins and leukotrienes, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
NPPA has various advantages and limitations for lab experiments. One of the advantages is its well-known mechanism of action, which makes it a useful tool for investigating the role of COX and LOX enzymes in inflammation and pain. NPPA is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of NPPA is its potential toxicity, which can limit its use in certain experiments. Additionally, NPPA has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on NPPA. One area of interest is the development of more potent and selective COX and LOX inhibitors based on the structure of NPPA. Another area of interest is the investigation of the potential therapeutic applications of NPPA in other conditions such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of NPPA and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
NPPA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. NPPA has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are responsible for the production of leukotrienes, another group of lipid compounds that play a role in inflammation. NPPA has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(3-nitroanilino)-5-oxo-3-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(18-14-7-4-8-15(11-14)19(23)24)9-13(10-17(21)22)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBULYPLMRJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitroanilino)-5-oxo-3-phenylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4088581.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088603.png)


![1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4088624.png)
![(4-fluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4088638.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088646.png)
![1-mercapto-4,8-dimethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4088653.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4088658.png)
![2-(1-adamantyl)-N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4088672.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4088675.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4088686.png)
![1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4088691.png)